

Methyl N-Boc-3-aminophenylacetate structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl N-Boc-3-aminophenylacetate
Cat. No.:	B567327

[Get Quote](#)

An In-Depth Technical Guide to **Methyl N-Boc-3-aminophenylacetate**: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides a detailed examination of **Methyl N-Boc-3-aminophenylacetate**, a key building block whose structure is tailored for utility in organic synthesis. By protecting the nucleophilic amine of methyl 3-aminophenylacetate, the Boc group allows for selective reactions at other positions of the molecule, preventing unwanted side reactions. Its stability across a range of conditions and its straightforward removal under acidic conditions make it an invaluable tool for researchers and drug development professionals.[1][2]

This document will cover the core chemical identity, a detailed synthesis protocol, robust characterization methods, and the strategic applications of this versatile intermediate.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and nomenclature. **Methyl N-Boc-3-aminophenylacetate** is an N-protected

derivative of methyl 3-aminophenylacetate.

IUPAC Name and Molecular Formula

- IUPAC Name: methyl 2-(3-[(tert-butoxy)carbonyl]amino)phenyl)acetate[3]
- Molecular Formula: C₁₄H₁₉NO₄[3]
- Synonyms: Methyl N-(tert-butoxycarbonyl)-3-aminophenylacetate

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1 and 3. The acetate methyl ester group (-CH₂COOCH₃) is at position 1, and the N-Boc protected amine group (-NH-Boc) is at position 3.

Caption: 2D Structure of **Methyl N-Boc-3-aminophenylacetate**.

Physicochemical Properties

A summary of key quantitative data provides a quick reference for experimental design.

Property	Value	Source
Molecular Weight	279.33 g/mol	[3]
Appearance	White to off-white solid	General Observation
Solubility	Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate)	[4]
XLogP3	2.8	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]

Synthesis and Mechanistic Insights

The synthesis of **Methyl N-Boc-3-aminophenylacetate** is a robust and high-yielding process, typically achieved through the N-protection of Methyl 3-aminophenylacetate.

Causality of Experimental Choice

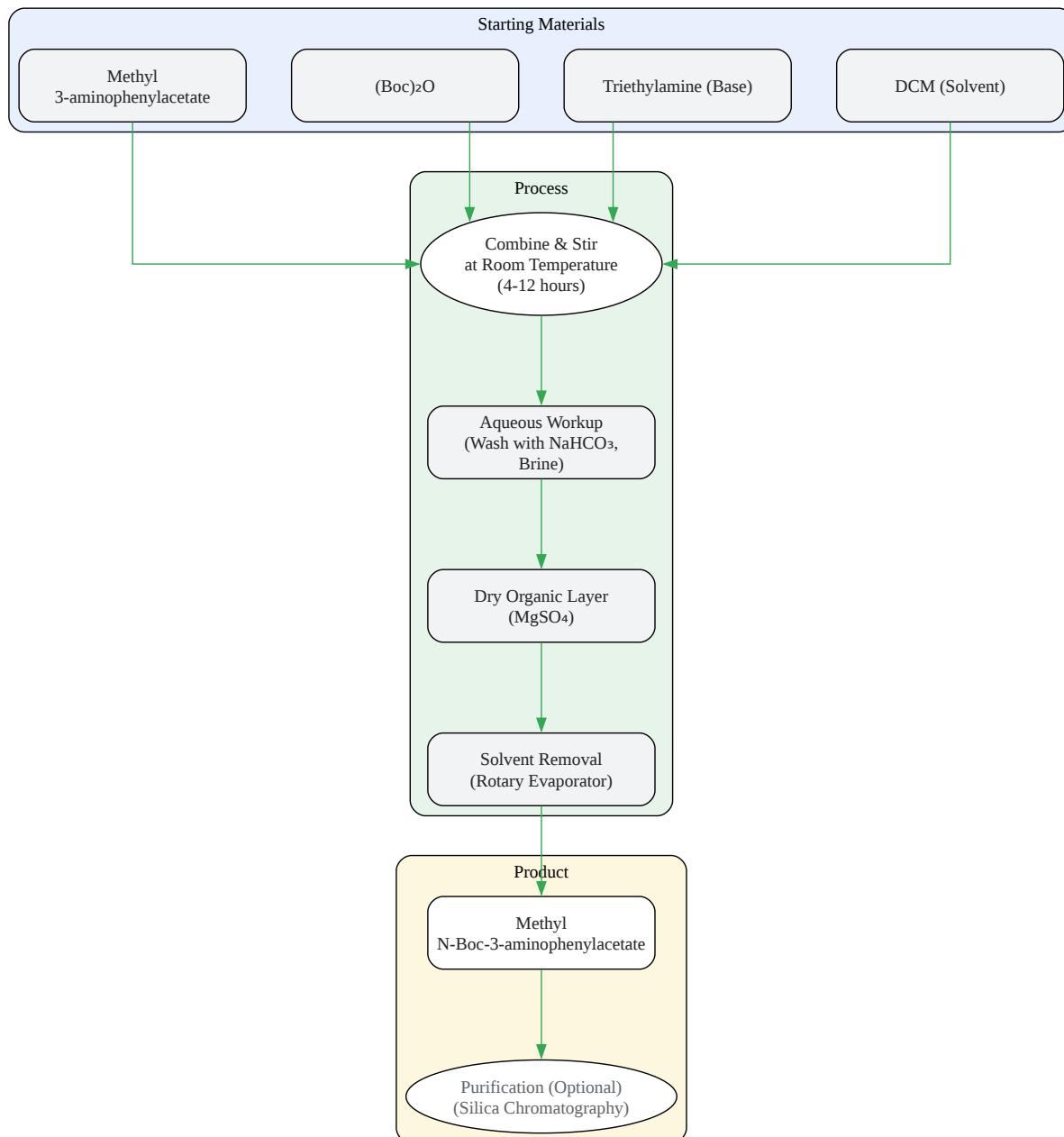
The chosen synthetic route involves the reaction of the starting amine with Di-tert-butyl dicarbonate, commonly known as $(Boc)_2O$. This electrophilic reagent is selected for several key reasons:

- **Mild Reaction Conditions:** The reaction proceeds efficiently at room temperature, preserving other functional groups within the molecule, such as the methyl ester.
- **High Selectivity:** $(Boc)_2O$ selectively reacts with the nucleophilic amine over other potential sites.
- **Clean Byproducts:** The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying purification.

This protocol represents a self-validating system; its simplicity and the clean nature of the reaction ensure a high degree of success and reproducibility, which is critical in both research and scaled-up production environments.

Experimental Protocol: Boc Protection of Methyl 3-aminophenylacetate

Materials:


- Methyl 3-aminophenylacetate (1.0 eq)
- Di-tert-butyl dicarbonate ($(Boc)_2O$) (1.1 eq)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolution: Dissolve Methyl 3-aminophenylacetate in DCM in a round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add triethylamine to the solution. The base acts as a scavenger for the acidic proton of the amine, facilitating its reaction with $(\text{Boc})_2\text{O}$.
- Reagent Addition: Add $(\text{Boc})_2\text{O}$ portion-wise to the stirred solution at room temperature.
- Reaction Monitoring: Allow the reaction to stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. Methyl N-Boc-3-aminophenylacetate | C14H19NO4 | CID 71651109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Methyl N-Boc-3-aminophenylacetate structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567327#methyl-n-boc-3-aminophenylacetate-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com